molecular formula C13H9ClN2O3 B13735874 5-[(4-Chlorophenyl)azo]salicylic acid CAS No. 21461-12-1

5-[(4-Chlorophenyl)azo]salicylic acid

Cat. No.: B13735874
CAS No.: 21461-12-1
M. Wt: 276.67 g/mol
InChI Key: ZCRDPWZTENZVQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Chlorophenyl)azo]salicylic acid (CAS 21461-12-1) is a synthetic azo compound with a molecular formula of C13H9ClN2O3 and a molecular weight of 276.68 g/mol . This chemical features a characteristic azo linkage (-N=N-) connecting a salicylate moiety and a 4-chlorophenyl ring, a structural motif shared with several biologically active compounds . Azo compounds derived from salicylic acid are of significant research interest due to their diverse potential applications. In pharmaceutical research, structurally related azo compounds are extensively investigated as prodrugs for targeted drug delivery to the colon . For instance, azo prodrugs of 5-aminosalicylic acid (5-ASA), such as Sulfasalazine and Olsalazine, are used in the treatment of inflammatory bowel disease (IBD) . The azo bond in these prodrugs remains intact in the upper gastrointestinal tract but is cleaved by azoreductase enzymes from colonic bacteria, enabling site-specific release of the active drug . This mechanism makes azo compounds like this compound valuable tools for developing novel colon-targeted therapies. Furthermore, azo dyes incorporating phenolic cores like salicylic acid are emerging as subjects of study in the search for novel antioxidant agents . The presence of electron-withdrawing groups, such as chlorine, on the aromatic ring can influence the compound's electronic properties and its radical scavenging behavior, making it a candidate for structure-activity relationship (SAR) studies in medicinal chemistry . Researchers also utilize this compound in materials science and as a model compound for spectroscopic characterization, including FT-IR, NMR, and UV-Vis analysis . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21461-12-1

Molecular Formula

C13H9ClN2O3

Molecular Weight

276.67 g/mol

IUPAC Name

5-[(4-chlorophenyl)diazenyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C13H9ClN2O3/c14-8-1-3-9(4-2-8)15-16-10-5-6-12(17)11(7-10)13(18)19/h1-7,17H,(H,18,19)

InChI Key

ZCRDPWZTENZVQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)Cl

Origin of Product

United States

Synthetic Methodologies for 5 4 Chlorophenyl Azo Salicylic Acid and Its Analogues

Diazotization of Substituted Anilines

Diazotization is the process of converting a primary aromatic amine, in this case, 4-chloroaniline (B138754), into its corresponding diazonium salt. ijirset.com This transformation is a cornerstone of azo dye synthesis, creating a highly reactive intermediate essential for the subsequent coupling step. masterorganicchemistry.com The reaction is typically performed in a cold aqueous acidic solution by the slow addition of a nitrite (B80452) source, most commonly sodium nitrite. orientjchem.org

Optimization of Diazotization Reaction Parameters

The stability of the resulting diazonium salt is critical, as these intermediates are prone to decomposition, particularly at elevated temperatures. researchgate.net Consequently, the optimization of reaction parameters is crucial for maximizing the yield and purity of the final azo product. Key parameters include temperature, acid concentration, and the stoichiometry of the reactants.

Temperature: The diazotization reaction is exothermic and the resulting diazonium salts are thermally unstable. Therefore, maintaining a low temperature, typically between 0-5°C, is the most critical parameter. orientjchem.orgbch.ro This is usually achieved using an ice-salt bath. Higher temperatures can lead to the decomposition of the diazonium salt, releasing nitrogen gas and forming undesired phenolic byproducts. cutm.ac.in

Acidity: The reaction is carried out in a strong mineral acid, such as hydrochloric acid or sulfuric acid. google.com The acid serves two primary purposes: it dissolves the aromatic amine by forming its salt (e.g., 4-chloroanilinium chloride) and it reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ, which is the actual diazotizing agent. masterorganicchemistry.com An excess of acid is used to maintain a low pH, which prevents the newly formed diazonium salt from coupling with the unreacted amine, a side reaction that would form a triazene (B1217601). acs.org

Reagent Addition: A solution of sodium nitrite is added slowly and portion-wise to the acidic solution of the amine. orientjchem.org This controlled addition helps to manage the exothermic nature of the reaction and prevents a localized excess of nitrous acid, which can decompose. Continuous stirring is necessary to ensure homogeneity. ijirset.com

The following table summarizes the typical optimized conditions for the diazotization of substituted anilines.

ParameterOptimal ConditionRationale
Temperature 0-5 °CPrevents decomposition of the thermally unstable diazonium salt. nih.gov
Reaction Medium Aqueous Mineral Acid (e.g., HCl)Solubilizes the amine and generates the diazotizing agent (HNO₂). google.com
Acid Stoichiometry 2.5-3 equivalentsEnsures complete amine salt formation and prevents side reactions like triazene formation.
Nitrite Addition Slow, dropwiseControls the exothermic reaction and avoids nitrous acid decomposition. orientjchem.org

Purification Techniques for Diazonium Salts

Aryl diazonium salts are typically highly unstable and are often explosive when isolated in a dry state. researchgate.netcutm.ac.in For this reason, they are almost always prepared in situ and used immediately in the subsequent coupling reaction without isolation or purification. orientjchem.orgunb.ca The cold aqueous solution or suspension of the diazonium salt is carried directly to the next synthetic step. orientjchem.org

In specific applications where isolation is necessary, diazonium salts can be precipitated from the reaction mixture by introducing a large, non-nucleophilic counter-ion. A common technique is the addition of fluoroboric acid (HBF₄) or sodium tetrafluoroborate (B81430) (NaBF₄) to the cold diazonium salt solution. researchgate.netgoogle.com This results in the formation of the more stable and less water-soluble aryldiazonium fluoroborate salt, which can be filtered, washed with cold water, and carefully dried. researchgate.netcutm.ac.in However, for the synthesis of 5-[(4-Chlorophenyl)azo]salicylic acid, this isolation step is generally not performed.

Azo Coupling Reactions with Salicylic (B10762653) Acid Derivatives

The second stage of the synthesis is the azo coupling reaction. This is an electrophilic aromatic substitution reaction where the aryldiazonium cation (the electrophile) attacks an electron-rich aromatic ring, which acts as the nucleophile. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, the diazonium salt of 4-chloroaniline is coupled with salicylic acid.

Mechanistic Pathways of Electrophilic Aromatic Substitution in Coupling

The mechanism of azo coupling is a classic example of electrophilic aromatic substitution (SEAr). jove.comresearchgate.net

Activation of the Coupling Component: The reaction with phenols like salicylic acid is typically conducted in a mildly alkaline medium. The base deprotonates the phenolic hydroxyl group to form a phenoxide ion. jove.com This phenoxide is a much more powerful nucleophile than the neutral phenol (B47542) because the negative charge on the oxygen atom significantly increases the electron density of the aromatic ring, making it highly activated towards electrophilic attack. youtube.com

Electrophilic Attack: The positively charged terminal nitrogen of the diazonium ion acts as the electrophile and attacks the electron-rich aromatic ring of the salicylate (B1505791) ion. jove.com This attack results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. jove.com

Deprotonation and Aromatization: In the final step, a base (such as a hydroxide (B78521) ion or water) removes a proton from the carbon atom at the site of electrophilic attack. jove.com This restores the aromaticity of the ring and yields the final stable azo compound. youtube.com

Influence of Reaction Conditions on Yield and Purity

The yield and purity of the final azo product are highly dependent on the conditions of the coupling reaction. The primary factors to control are pH and temperature.

pH: The pH of the reaction medium is a critical factor that requires careful control. For coupling with phenols like salicylic acid, the reaction is fastest in slightly alkaline conditions (pH 8-10). bch.ronih.gov This pH range is optimal because it ensures the presence of the highly reactive phenoxide ion. If the pH is too low (acidic), the concentration of the phenoxide ion is negligible, and the coupling reaction proceeds very slowly or not at all. organic-chemistry.org Conversely, if the pH is too high (pH > 10), the diazonium salt can be converted into an unreactive diazotate ion, which will not couple. jove.com

Temperature: As with the diazotization step, the temperature must be kept low (0-5 °C) throughout the coupling reaction. This is to prevent the decomposition of the diazonium salt before it has a chance to react with the coupling component. orientjchem.org Maintaining a low temperature also minimizes the formation of byproducts.

Solvent: The reaction is typically carried out in an aqueous medium, as the reactants (diazonium salt and the salt of salicylic acid) are soluble in water. orientjchem.org

The following table illustrates the general effect of pH on the yield of azo coupling with phenolic compounds.

pH RangeCoupling Component StateDiazonium Salt StateRelative Reaction Rate
< 7 (Acidic)Phenol (less reactive)Diazonium Cation (reactive)Very Slow
8 - 10 (Mildly Alkaline)Phenoxide (highly reactive)Diazonium Cation (reactive)Optimal / Fast bch.rojove.com
> 10 (Strongly Alkaline)Phenoxide (highly reactive)Diazotate (unreactive)Slow / No Reaction jove.com

Strategies for Enhancing Regioselectivity in Coupling

Regioselectivity refers to the control of the position on the coupling component's ring where the azo group attaches. In salicylic acid, the aromatic ring is substituted with a hydroxyl (-OH) group and a carboxyl (-COOH) group.

Directing Effects of Substituents: The hydroxyl group is a powerful activating, ortho-, para- directing group. chemrevlett.com The carboxyl group is a deactivating, meta- directing group. In electrophilic aromatic substitution, the directing effect of the most powerful activating group dominates. Therefore, the incoming electrophile (the diazonium cation) is directed to the positions ortho and para to the hydroxyl group.

Positional Outcome: The para position relative to the hydroxyl group in salicylic acid is the C-5 position. The ortho positions are C-2 and C-6. The C-2 position is already occupied by the carboxyl group. While coupling at the C-6 position is possible, the substitution occurs predominantly at the C-5 position, which is para to the strongly activating -OH group and less sterically hindered than the C-6 position. chemrevlett.comjove.com The electronic activation provided by the hydroxyl group at the para position is generally stronger than at the ortho position, leading to the preferential formation of this compound. Thus, the inherent electronic properties of the substituents on salicylic acid provide excellent regioselectivity for the desired product.

Advanced Synthetic Approaches for this compound and its Analogues

Recent advancements in synthetic organic chemistry have focused on developing more efficient, rapid, and environmentally benign methods for synthesizing chemical compounds. For azo dyes like this compound and its analogues, these advanced approaches include microwave-assisted synthesis and the application of green chemistry principles, which offer significant advantages over traditional methods.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. By using microwave radiation to heat the reaction mixture directly and efficiently, this method dramatically reduces reaction times, often from hours to mere minutes, while frequently improving product yields and purity. ijprdjournal.comijprdjournal.comlew.ro The fundamental benefit of microwave heating lies in its instantaneous "in-core" heating of polar substances in a selective and uniform manner, which leads to significant energy savings. nih.gov

In the context of azo dye synthesis, microwave irradiation has been successfully employed for the coupling of nitroarenes with aromatic amines in a single, metal-catalyst-free step. nih.gov This approach is applicable to the synthesis of a wide range of unsymmetrical azo dyes. For instance, the synthesis of the commercial dye Solvent Yellow 7 was achieved in 97% yield within 3 minutes by reacting nitrobenzene (B124822) and 4-aminophenol (B1666318) in the presence of potassium hydroxide under microwave irradiation at 150°C. nih.gov This demonstrates the potential for a rapid and high-yield synthesis of this compound by reacting 4-chloronitrobenzene with 5-aminosalicylic acid under similar conditions.

The precise control over reaction parameters such as temperature, pressure, and time allows for the optimization of reaction efficiency. ijprdjournal.com The reaction vessel is typically sealed, which minimizes exposure to hazardous reagents and byproducts, enhancing the safety of the procedure. ijprdjournal.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for an Analogous Azo Dye

ParameterConventional MethodMicrowave-Assisted MethodReference
Reaction Time Several hours3 minutes nih.gov
Temperature High (e.g., via oil bath)150°C nih.gov
Solvent DMF (toxic)Ethanol (B145695) (greener) nih.gov
Yield Variable, often lowerUp to 97% nih.gov
Energy Use HighLow ijprdjournal.comnih.gov

Green Chemistry Principles in Synthetic Route Design

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of azo dyes has been a key area for the application of these principles to address the environmental concerns associated with traditional diazotization and coupling reactions, which often involve low temperatures, toxic solvents, and harsh acidic or alkaline conditions. rsc.orgrsc.org

One significant green approach is the use of solvent-free reaction conditions, often facilitated by grinding the reactants together at room temperature ("grindstone chemistry"). longdom.orgchemrevlett.com This method minimizes waste and avoids the use of volatile organic solvents. For example, a solvent-free synthesis of azo dyes has been developed by the diazo coupling of aromatic amines with β-naphthol using a magnetic solid acid catalyst (sulfonic acid functionalized magnetic Fe3O4 nanoparticles). rsc.org This approach offers mild reaction conditions, excellent conversions, simple product isolation, and the ability to recycle the magnetic catalyst. rsc.orgrsc.org

The use of reusable, non-corrosive solid catalysts is a cornerstone of green synthetic design. Catalysts such as baker's yeast, modified montmorillonite (B579905) K10 clay, zeolites, and sulfated zirconia have been successfully used for the synthesis of new azo dyes derived from salicylic acid derivatives. lmaleidykla.ltgoogle.com These catalysts are inexpensive and environmentally friendly, and they can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. lmaleidykla.ltgoogle.com This methodology completely avoids the need for strong acids or alkalis typically used in conventional diazotization and azo-coupling reactions. lmaleidykla.lt

Another green strategy involves replacing hazardous reagents with safer alternatives. For instance, in the related synthesis of acetylsalicylic acid, phosphoric acid has been demonstrated as a safer and more environmentally friendly catalyst than the traditionally used sulfuric acid, without a statistically significant difference in product yield. abcr-mefmo.org Such principles can be extrapolated to the synthesis of this compound, promoting safer and more sustainable manufacturing processes.

Table 2: Application of Green Chemistry Principles to Azo Dye Synthesis

Green PrincipleTraditional ApproachGreen AlternativeAdvantagesReference
Solvent Use Use of toxic, volatile solvents (e.g., DMF). nih.govSolvent-free grinding or use of water/ethanol. rsc.orglongdom.orgresearchgate.netReduced waste, lower toxicity, improved safety.
Catalysis Homogeneous liquid acids/bases (e.g., H2SO4, NaOH). lmaleidykla.ltabcr-mefmo.orgReusable solid catalysts (e.g., zeolites, magnetic nanoparticles). rsc.orglmaleidykla.ltCatalyst recyclability, reduced corrosion, easier work-up.
Energy Efficiency Prolonged heating or cooling (0-5°C for diazotization). chemrevlett.comRoom temperature reactions or efficient microwave heating. nih.govlongdom.orgReduced energy consumption, lower operational costs.
Atom Economy Stoichiometric reagents often used. chemrevlett.comCatalytic processes, one-pot synthesis. chemrevlett.comHigher efficiency, less waste generation.

Comprehensive Spectroscopic and Structural Elucidation

Vibrational Spectroscopies

FT-IR spectroscopy is instrumental in identifying the characteristic vibrational modes of the functional groups present in 5-[(4-Chlorophenyl)azo]salicylic acid. The spectrum is a composite of the vibrations from the salicylic (B10762653) acid moiety and the 4-chlorophenylazo group.

Key expected vibrations include:

O-H Stretching: The salicylic acid motif contains both a carboxylic acid hydroxyl group and a phenolic hydroxyl group. The phenolic O-H stretch typically appears as a broad band in the region of 3200-3600 cm⁻¹. The carboxylic acid O-H stretch is also broad and often overlaps with C-H stretching, appearing in the 2500-3300 cm⁻¹ range due to strong hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.

C=O Stretching: The carbonyl (C=O) stretch of the carboxylic acid is a strong, sharp band typically found between 1680 and 1710 cm⁻¹. Intramolecular hydrogen bonding between the carbonyl oxygen and the adjacent phenolic hydroxyl group can shift this peak to a lower wavenumber.

N=N Stretching: The azo group (-N=N-) stretching vibration is a key feature. For aromatic azo compounds, this band is often of weak to medium intensity and can be observed in the 1400-1500 cm⁻¹ region. Its intensity is variable and can sometimes be obscured by aromatic C=C stretching bands. For related azo derivatives of salicylic acid, this peak has been reported in the range of 1604-1616 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as multiple bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the carboxylic acid and the phenolic group are expected in the 1200-1320 cm⁻¹ and 1150-1250 cm⁻¹ regions, respectively.

C-Cl Stretching: The C-Cl stretching vibration from the chlorophenyl ring is expected to show a strong band in the fingerprint region, typically between 700 and 800 cm⁻¹.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Phenolic O-HStretching (broad)3200 - 3600
Carboxylic O-HStretching (broad)2500 - 3300
Aromatic C-HStretching> 3000
Carboxylic C=OStretching1680 - 1710
Azo N=NStretching1400 - 1500
Aromatic C=CStretching1450 - 1600
Carboxylic C-OStretching1200 - 1320
Phenolic C-OStretching1150 - 1250
C-ClStretching700 - 800

Table 2: Expected Key Raman Shifts for this compound

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)
Azo N=NSymmetric Stretching1400 - 1450 (Strong)
Aromatic RingsRing Breathing Modes1000 - 1600

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of atoms in a molecule.

The ¹H NMR spectrum of this compound would show distinct signals for the protons on the two aromatic rings, as well as for the hydroxyl protons.

Aromatic Protons: The salicylic acid moiety has three aromatic protons, and the 4-chlorophenyl group has four. Due to the electron-withdrawing nature of the azo and chloro groups and the electron-donating hydroxyl and carboxyl groups, these protons will appear in the aromatic region (typically δ 6.5-8.5 ppm). The protons on the 4-chlorophenyl ring are expected to show a characteristic AA'BB' system, appearing as two doublets. The protons on the salicylic acid ring will show more complex splitting patterns (doublet, doublet of doublets) due to their positions relative to the varied substituents.

Hydroxyl Protons: The phenolic (-OH) and carboxylic acid (-COOH) protons are exchangeable and often appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. The carboxylic acid proton is highly deshielded and can appear far downfield (δ 10-13 ppm or even higher). The phenolic proton's chemical shift is also variable.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Proton EnvironmentPredicted Chemical Shift (ppm)Multiplicity
Carboxylic Acid (-COOH)10.0 - 13.0broad s
Phenolic (-OH)Variablebroad s
Aromatic (Salicyl)7.0 - 8.5d, dd
Aromatic (Chlorophenyl)7.4 - 8.0d

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, a total of 13 distinct signals would be expected, assuming no accidental overlap.

Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded, typically appearing in the δ 165-175 ppm region.

Aromatic Carbons: The aromatic carbons will resonate in the δ 110-160 ppm range. The carbons attached to the hydroxyl, azo, and chloro groups will have their chemical shifts significantly influenced. The carbon bearing the hydroxyl group (C-OH) is expected to be downfield, as is the carbon attached to the azo group. The carbon bearing the chlorine atom will also be shifted downfield.

Quaternary Carbons: Carbons that are not attached to any protons (e.g., C-COOH, C-OH, C-N=N, C-Cl) generally show weaker signals in a standard broadband-decoupled ¹³C NMR spectrum.

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon EnvironmentPredicted Chemical Shift (ppm)
Carboxylic Acid (C=O)165 - 175
Aromatic (C-O)155 - 165
Aromatic (C-N)145 - 155
Aromatic (C-Cl)130 - 140
Aromatic (C-H & C-COOH)110 - 140

To unambiguously assign all proton and carbon signals, 2D NMR experiments are essential.

Heteronuclear Single Quantum Coherence (HSQC) or HMQC: This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each aromatic proton signal to its corresponding carbon signal.

While specific experimental 2D NMR data for this exact compound is scarce in public literature, the application of these techniques is standard for the full structural confirmation of newly synthesized or complex organic molecules.

Electronic Absorption and Emission Spectroscopies

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Chromophoric Transitions and Tautomerism

The electronic absorption spectrum of this compound is characterized by distinct bands in the ultraviolet and visible regions, which are attributed to various electronic transitions within the molecule's chromophores. The position and intensity of these bands are highly sensitive to solvent polarity, pH, and temperature, reflecting the complex tautomeric equilibria the compound undergoes in solution.

The molecule primarily exists in two tautomeric forms: the azo form and the hydrazone form. The azo form contains the –N=N– group, while the hydrazone form features a –C=N-NH– linkage, resulting from a proton transfer from the phenolic hydroxyl group to one of the azo nitrogen atoms. This equilibrium is a key feature of many hydroxyazo compounds.

In solution, the UV-Vis spectrum typically displays two main absorption bands. A band in the UV region, often observed around 350 nm, is assigned to the π→π* transition of the conjugated system, primarily associated with the azo form. A second band, appearing at longer wavelengths in the visible region (around 400-500 nm), is attributed to the n→π* transition of the azo group and the π→π* transition of the quinone-hydrazone tautomer. The presence and relative intensity of this longer-wavelength band are often considered evidence for the existence of the hydrazone tautomer. The chloro-substituent on the phenyl ring can influence the electronic properties and thus the exact position of these absorption maxima.

The equilibrium between the azo and hydrazone forms can be influenced by the solvent environment. Polar solvents tend to stabilize the more polar hydrazone form, leading to a bathochromic (red) shift in the absorption spectrum. Studies on similar azo-salicylic acid derivatives have shown that the hydrazone form is often predominant in various solvents.

Table 1: Typical UV-Vis Absorption Data for Azo-Salicylic Acid Derivatives

Solvent Tautomeric Form Favored Typical λmax (π→π*) Typical λmax (n→π* / Hydrazone)
Ethanol (B145695) Hydrazone ~350 nm ~420 nm
DMSO Hydrazone ~360 nm ~450 nm

Note: The data in this table is representative of the class of compounds and illustrates general trends.

Fluorescence Spectroscopy: Quantum Yields and Excited State Dynamics

While many azo compounds are known to be non-fluorescent or weakly fluorescent due to efficient non-radiative decay pathways, this compound can exhibit fluorescence, particularly when aggregation or complexation restricts intramolecular motion. The emission properties are intrinsically linked to the excited-state dynamics and the prevailing tautomeric form.

The fluorescence emission is generally weak in solution because the excited state deactivates rapidly through processes like photoisomerization (E/Z isomerization) around the –N=N– double bond and excited-state intramolecular proton transfer (ESIPT). The ESIPT process is particularly relevant for the hydrazone tautomer. Upon photoexcitation, a proton can be transferred, leading to a different species in the excited state, which can then relax via fluorescence or non-radiative pathways.

The quantum yield (Φf) of fluorescence for this compound is typically low in common organic solvents. However, its fluorescence can be enhanced in rigid media, upon binding to macromolecules like proteins or DNA, or through the formation of metal complexes. This phenomenon, known as aggregation-induced emission (AIE) or restriction of intramolecular motion (RIM), occurs because locking the molecule in a specific conformation hinders the non-radiative decay channels, thereby promoting the radiative (fluorescence) pathway.

The excited-state lifetime is correspondingly short, often in the picosecond to nanosecond range, reflecting the efficient deactivation processes. The specific quantum yield and lifetime are dependent on factors such as the solvent, temperature, and the presence of binding substrates.

Mass Spectrometry for Molecular Compositional Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), HRMS can confirm the molecular formula, C₁₃H₉ClN₂O₃.

The expected exact mass can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). Any deviation between the measured mass and the calculated mass is typically in the low parts-per-million (ppm) range, providing strong evidence for the compound's identity and purity. The isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a distinctive feature in the mass spectrum, with the M+2 peak appearing at about one-third the intensity of the molecular ion peak. This pattern serves as a clear diagnostic marker for the presence of a single chlorine atom in the molecule.

Table 2: HRMS Data for C₁₃H₉ClN₂O₃

Ion Calculated m/z Observed m/z (Example) Mass Error (ppm)
[M+H]⁺ 277.0374 277.0371 -1.1
[M-H]⁻ 275.0232 275.0235 +1.1

Note: Observed m/z and Mass Error are illustrative examples of typical HRMS results.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing this compound, as it can generate intact molecular ions with minimal fragmentation. The analysis can be performed in both positive and negative ion modes.

In positive ion mode, the molecule readily forms the protonated molecular ion [M+H]⁺ at m/z corresponding to its molecular weight plus the mass of a proton. Adducts with alkali metals, such as the sodium adduct [M+Na]⁺, are also commonly observed.

In negative ion mode, the acidic protons of the carboxylic acid and phenolic groups are easily lost, leading to the formation of the deprotonated molecular ion [M-H]⁻ as the base peak. This mode is often preferred for this class of compounds due to the presence of these acidic functional groups. The simplicity of the resulting spectrum, often dominated by the [M-H]⁻ ion, allows for straightforward confirmation of the molecular weight.

X-ray Diffraction Analysis of Crystalline Forms

X-ray diffraction analysis of single crystals provides unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and the three-dimensional arrangement of atoms. Crucially, this technique can definitively establish which tautomeric form (azo or hydrazone) exists in the solid state.

Studies on similar substituted azo-salicylic acid compounds have frequently shown that the hydrazone tautomer is the preferred form in the crystalline state. This preference is driven by the formation of a stable six-membered intramolecular hydrogen bond between the hydrazone N-H group and the carbonyl oxygen of the carboxylic acid group, or between the phenolic oxygen and a hydrazone nitrogen.

Table 3: Illustrative Crystallographic Data for a Related Azo-Salicylic Acid Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.15
b (Å) 12.30
c (Å) 14.50
β (°) 98.5
Z (molecules/unit cell) 4

Note: This data is illustrative for a structurally similar compound to demonstrate the type of information obtained from X-ray diffraction and does not represent the specific target molecule.

of this compound

Following a comprehensive search of available scientific literature and crystallographic databases, it has been determined that detailed experimental data for the single-crystal and powder X-ray diffraction of this compound are not publicly available. The structural elucidation of a chemical compound through X-ray crystallography provides definitive proof of its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. Similarly, powder X-ray diffraction is crucial for identifying its crystalline phases.

While research has been conducted on derivatives and complexes involving this compound, the specific crystallographic data for the free acid molecule itself is not present in the accessed resources. Scientific investigation into related compounds, such as organotin(IV) complexes of 5-(4-chlorophenylazo)salicylic acid, has been reported, but this does not provide the crystal structure of the parent molecule as requested.

Without the foundational crystallographic data, a scientifically accurate and detailed analysis for the specified subsections—Single-Crystal X-ray Diffraction for Absolute Structure Determination and Powder X-ray Diffraction for Crystalline Phase Identification—cannot be constructed. The generation of data tables and detailed research findings for these sections is therefore not possible.

Further experimental research would be required to isolate a suitable single crystal of this compound and perform a single-crystal X-ray diffraction experiment to determine its absolute structure. Subsequently, powder X-ray diffraction analysis could be carried out to characterize its bulk crystalline form.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a staple in computational chemistry for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient and accurate framework for studying molecular systems.

The first step in the computational analysis of 5-[(4-Chlorophenyl)azo]salicylic acid involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. Theoretical calculations on similar molecules containing a 4-chlorophenyl group have been successfully performed using DFT methods, such as the B3LYP functional with various basis sets (e.g., 6-31+G(d,p), 6-31++G(d,p), and 6-311+G(d,p)), to determine structural parameters like bond lengths, bond angles, and torsion angles. dntb.gov.uanih.gov For related azo compounds, these calculations are vital for understanding the planarity and conjugation within the molecule, which significantly influence its electronic properties.

Table 1: Representative Theoretical Bond Lengths and Angles for a Substituted Phenyl Ring (Illustrative)

ParameterBondTheoretical Value (Å or °)
Bond LengthC-C (aromatic)~1.39 - 1.40
Bond LengthC-Cl~1.74
Bond LengthN=N~1.25
Bond AngleC-N=N~113 - 115
Dihedral AngleC-C-N=NVaries

Note: This table is illustrative, based on general values for similar structural motifs. Specific calculated values for this compound would require a dedicated computational study.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions and electronic excitations. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity.

For azo dyes, the HOMO is often associated with the electron-donating parts of the molecule, while the LUMO is localized on the electron-accepting regions. In this compound, the salicylic (B10762653) acid and chlorophenyl moieties, along with the azo bridge, will determine the distribution and energies of these orbitals. The HOMO-LUMO gap is instrumental in predicting the electronic absorption characteristics of the molecule.

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap

Molecular OrbitalEnergy (eV)
HOMOValue
LUMOValue
HOMO-LUMO Gap (ΔE) Calculated Value

DFT calculations are a powerful tool for predicting various spectroscopic properties. For this compound, theoretical calculations can provide valuable information that aids in the interpretation of experimental spectra.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared with experimental data, can confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies can be calculated using DFT. These frequencies correspond to the various vibrational modes of the molecule (stretching, bending, etc.). A comparison with experimental FT-IR spectra helps in the assignment of the observed absorption bands.

UV-Vis Spectroscopy: The electronic transitions, which are responsible for the absorption of UV-visible light, can be predicted. The HOMO-LUMO gap provides a first approximation of the lowest energy electronic transition. More accurate predictions are typically obtained using TD-DFT.

Time-Dependent Density Functional Theory (TD-DFT)

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and electronic spectra.

TD-DFT calculations can determine the energies of the excited states of this compound. This information is crucial for understanding its photophysical properties, such as absorption and emission characteristics. The calculations can identify the nature of the electronic transitions (e.g., n→π* or π→π*) by analyzing the molecular orbitals involved. For azo compounds, photoisomerization between the trans and cis forms is a key process, and TD-DFT can be used to explore the potential energy surfaces of the ground and excited states to understand the mechanism of this transformation.

A significant application of TD-DFT is the simulation of UV-visible absorption and emission (fluorescence and phosphorescence) spectra. By calculating the vertical excitation energies and the corresponding oscillator strengths, a theoretical absorption spectrum can be generated. This simulated spectrum can then be compared with experimental data to validate the computational method and to gain a deeper understanding of the electronic transitions. For instance, TD-DFT calculations on a related compound, 5-azotetrazolyl salicylic acid, have been used to interpret its absorption spectra and photoisomerization behavior.

The simulation of emission spectra involves optimizing the geometry of the first excited state and then calculating the energy of the transition back to the ground state. This allows for the prediction of fluorescence wavelengths and can help to explain phenomena such as Stokes shift.

Tautomeric Equilibrium Studies

The phenomenon of tautomerism is a critical aspect of the chemistry of azo dyes, including this compound. This compound can exist in two primary tautomeric forms: the azo form and the hydrazone form. The equilibrium between these two forms is influenced by a variety of factors and can be investigated using computational methods to understand the energetic landscape and predict the predominant species under different conditions.

The azo-hydrazone tautomerism of this compound involves the migration of a proton from the hydroxyl group of the salicylic acid moiety to one of the nitrogen atoms of the azo group. This results in the formation of a hydrazone tautomer, which features a keto group and a C=N-NH single bond framework.

The energetic landscape can be represented by a potential energy surface where the azo and hydrazone forms correspond to local minima. The energy barrier between these two minima represents the activation energy for the tautomeric interconversion. The relative energies of the tautomers determine the position of the equilibrium.

Table 1: Illustrative Relative Energies of Azo and Hydrazone Tautomers for an Analogous Substituted Azo Dye

TautomerRelative Energy (kcal/mol)
Azo Form0.00
Hydrazone Form-2.50

Note: This data is illustrative and based on trends observed for analogous azo dye systems. The actual values for this compound may vary.

The position of the azo-hydrazone equilibrium is highly sensitive to the surrounding environment and the electronic nature of substituents on the aromatic rings.

Solvent Effects: The polarity of the solvent plays a crucial role in determining the tautomeric preference. Polar solvents tend to stabilize the more polar tautomer. In the case of azo-hydrazone tautomerism, the hydrazone form is generally more polar than the azo form due to the presence of the keto group. Consequently, an increase in solvent polarity is expected to shift the equilibrium towards the hydrazone tautomer of this compound. This stabilization arises from favorable dipole-dipole interactions between the polar solvent molecules and the polar hydrazone tautomer.

Substituent Effects: The electronic properties of substituents on the phenyl ring can significantly influence the relative stabilities of the tautomers. Electron-withdrawing groups, such as the chloro group at the para-position of the phenyl ring in this compound, are known to favor the hydrazone form. This is because electron-withdrawing groups increase the acidity of the phenolic proton in the azo form, facilitating its transfer to the azo nitrogen. Conversely, electron-donating groups on the phenyl ring would be expected to stabilize the azo form.

Reactivity and Stability Studies

Computational chemistry provides powerful tools to predict the reactivity and stability of molecules through the calculation of various descriptors.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to charge transfer.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. It is defined as ω = χ² / (2η).

For this compound, the presence of the electron-withdrawing chloro group and the azo group would be expected to result in a relatively high electrophilicity index, indicating its susceptibility to nucleophilic attack.

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule. For this compound, these calculations would likely indicate that the carbon atoms of the aromatic rings and the nitrogen atoms of the azo group are the most probable sites for electrophilic and nucleophilic attacks.

Table 2: Illustrative Global Reactivity Descriptors for an Analogous Azo Dye

DescriptorValue (eV)
HOMO Energy-6.5
LUMO Energy-2.1
Electronegativity (χ)4.3
Chemical Hardness (η)2.2
Electrophilicity Index (ω)4.2

Note: This data is for illustrative purposes and based on typical values for similar azo dye structures.

Thermodynamic Stability: The thermodynamic stability of the tautomers of this compound can be assessed by calculating their Gibbs free energies of formation. The tautomer with the lower Gibbs free energy will be the thermodynamically more stable form under a given set of conditions (temperature, pressure, and solvent). As discussed in the tautomeric equilibrium section, the hydrazone form is often predicted to be the more thermodynamically stable tautomer for similar structures, particularly in polar media.

Kinetic Stability: The kinetic stability of a molecule refers to its resistance to chemical transformation. It is related to the activation energy of the reaction. For the tautomerization of this compound, a higher energy barrier for the interconversion between the azo and hydrazone forms would indicate greater kinetic stability for each tautomer. Computational methods can be used to locate the transition state for the proton transfer reaction and calculate the activation energy, providing insights into the rate of tautomerization. A high activation barrier would suggest that the individual tautomers, if separated, would have a longer lifetime.

Coordination Chemistry and Metal Complexation Dynamics

Ligand Design Principles and Chelation Properties

The design of 5-[(4-Chlorophenyl)azo]salicylic acid as a ligand is predicated on the strategic placement of its functional groups, which enables effective chelation of metal ions.

This compound can act as a tridentate ligand, coordinating to a central metal ion through three donor sites. This behavior stems from the involvement of the carboxylate oxygen, the phenolic oxygen, and one of the nitrogen atoms from the azo group. Similar azo Schiff-base ligands have been shown to coordinate to metal ions in a neutral tridentate fashion. nih.govresearchgate.net The salicylic (B10762653) acid moiety itself provides a bidentate O,O-donor set from the deprotonated carboxyl and hydroxyl groups. The azo group introduces a third potential coordination site, allowing the ligand to wrap around a metal ion, thereby forming stable five- or six-membered chelate rings, which enhances the thermodynamic stability of the resulting metal complex. orientjchem.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and related ligands is typically straightforward, yielding stable, often colored, compounds that can be characterized using various spectroscopic and analytical techniques.

Derivatives of salicylic acid readily form complexes with a range of divalent and trivalent transition metal ions. iosrjournals.org Studies have successfully synthesized and characterized complexes of ligands containing the salicylic acid moiety with metals such as Co(II), Ni(II), Cu(II), and Fe(III). iosrjournals.orgunito.itresearchgate.net For instance, the reaction of salicylic acid with Fe(III) ions produces an intensely colored violet complex. unito.it Complexes with other transition metals like Mn(II) and Zn(II) have also been reported. researchgate.netorientjchem.org While complexes with Co(II), Ni(II), Cu(II), and Fe(III) are common, coordination with Tin(IV) has also been explored with related triazole thiol ligands. nih.gov The stoichiometry of these complexes is often found to be in a 1:2 metal-to-ligand ratio. researchgate.net

The synthesis of these metal complexes generally involves the stoichiometric reaction between the ligand and a suitable metal salt in a polar solvent. orientjchem.org A common procedure is to dissolve the ligand in an alcohol, such as ethanol (B145695) or methanol, and add an aqueous or alcoholic solution of the metal salt (e.g., chloride, acetate, or sulfate). iosrjournals.orgorientjchem.org The reaction mixture is often refluxed for a period of one to three hours to ensure completion. iosrjournals.org Upon cooling, the resulting solid complex precipitates out of the solution and can be collected by filtration, washed with the solvent to remove unreacted starting materials, and then dried. iosrjournals.orgresearchgate.net The choice of solvent can influence the yield and crystallinity of the product.

The formation of a metal complex is confirmed by analyzing the shifts in the characteristic absorption bands in its infrared (IR) and UV-Visible (UV-Vis) spectra compared to the free ligand.

Infrared (IR) Spectroscopy: Upon complexation, significant shifts in the vibrational frequencies of the coordinating groups are observed. The broad O-H stretching band of the carboxylic acid disappears, and the C=O stretching frequency shifts, indicating the deprotonation and coordination of the carboxylate group. Similarly, a shift in the phenolic C-O stretch indicates the involvement of the hydroxyl group in chelation. iosrjournals.org Coordination via the azo group would result in a shift of the -N=N- stretching vibration. The appearance of new bands at lower frequencies (below 800 cm⁻¹) can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. iosrjournals.org

Interactive Data Table: Key IR Spectral Shifts Upon Complexation

Functional GroupTypical Wavenumber (cm⁻¹) in Free LigandExpected Shift upon ComplexationReason for Shift
Carboxylic O-H~3000 (broad)DisappearanceDeprotonation and coordination
Carbonyl C=O~1700Negative shift (lower cm⁻¹)Coordination of oxygen to metal
Phenolic O-H~3200DisappearanceDeprotonation and coordination
Azo -N=N-~1400-1450Shift in positionInvolvement of nitrogen in coordination
M-O / M-NN/AAppearance (~400-600)Formation of new metal-ligand bonds

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the ligand typically shows absorption bands due to π → π* and n → π* transitions within the aromatic rings and the azo chromophore. orientjchem.org Upon complexation with a metal ion, these bands may shift (either bathochromic or hypsochromic shifts), and new bands may appear. unito.it These new bands, particularly in the visible region, are often due to ligand-to-metal charge transfer (LMCT) transitions, which are responsible for the intense colors of many transition metal complexes. unito.it For d-block metals, weak d-d electronic transitions may also be observed. researchgate.net

Interactive Data Table: UV-Visible Spectral Changes Upon Complexation

Transition TypeWavelength Range in Free LigandObservation upon ComplexationInterpretation
π → πUV region (~200-350 nm)Shift in λmaxAlteration of ligand's electronic system
n → πUV/Visible region (~350-450 nm)Shift in λmaxInvolvement of non-bonding electrons in coordination
LMCTVisible regionAppearance of new, intense bandsCharge transfer from ligand orbitals to metal orbitals
d-d transitionsVisible regionAppearance of new, weak bandsElectronic transitions within metal d-orbitals

Electronic and Magnetic Properties of Metal Complexes

The incorporation of a metal center into the ligand framework introduces new electronic and magnetic properties that are absent in the free ligand. These properties are a direct consequence of the d-electrons of the metal and their interaction with the ligand's molecular orbitals.

The electronic structure of the metal centers in these complexes is typically studied using UV-Visible spectroscopy. The spectra of transition metal complexes of this compound and its derivatives are characterized by both ligand-based π→π* and n→π* transitions and metal-centered d-d transitions. unito.it

The intense colors of these complexes are often due to ligand-to-metal charge transfer (LMCT) transitions, which can obscure the weaker d-d bands. unito.it For instance, the intense violet color of iron(III) salicylate (B1505791) complexes is attributed to an LMCT transition. unito.it The d-d electronic transitions, although weak, provide valuable information about the geometry of the coordination sphere. The energy and number of these bands can be interpreted using crystal field theory or ligand field theory to determine parameters such as the crystal field splitting energy, which reflects the strength of the metal-ligand interaction. unito.it For example, the electronic spectrum of a Cu(II) complex with a related azo ligand showed a peak at 573 nm, which was assigned to the 2Eg→2T2g transition, consistent with an octahedral environment. chemrevlett.com

Magnetic susceptibility measurements are a powerful tool for determining the number of unpaired electrons in a metal complex, which in turn provides insight into its electronic structure and spin state.

For complexes with a single paramagnetic center, the effective magnetic moment (μ_eff) can be calculated from the measured susceptibility. This value can then be compared to the theoretical spin-only value to determine the oxidation state and spin state (high-spin or low-spin) of the metal ion. For example, iron(III) complexes of related azo ligands have been reported to be low-spin, with magnetic moments around 2.16–2.36 B.M., indicating a pseudooctahedral structure. researchgate.net A Cu(II) complex with a related ligand was found to have a magnetic moment of 1.73 B.M., a value that is characteristic of an octahedral geometry with one unpaired electron. chemrevlett.com

The data below summarizes magnetic moment values for complexes with ligands structurally related to this compound, illustrating the determination of their spin states and geometries.

Metal Complex SystemMetal IonMagnetic Moment (B.M.)Inferred GeometryReference
Azo derivative of 5-oxopyrazoleFe(III)2.16 - 2.36Low-Spin Octahedral researchgate.net
Azo derivative of 5-chloro-2-hydroxyphenylCu(II)1.73Octahedral chemrevlett.com

These measurements are crucial for characterizing the electronic ground state of the metal ion within the complex and understanding how the ligand field influences the pairing of d-electrons.

No Catalytic Applications Found for Metal Complexes of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings or data on the applications of metal complexes of this compound in the field of catalysis have been identified.

Extensive searches were conducted to locate scholarly articles, patents, and reports detailing the use of these specific metal complexes as catalysts in chemical reactions. The search terms included various combinations of the compound name with catalysis-related keywords such as "catalytic activity," "catalysis," "oxidation," "reduction," "hydrogenation," and "C-C coupling."

The search results did yield information on the synthesis and characterization of this compound and its metal complexes, primarily focusing on their structural and spectroscopic properties. Additionally, literature exists on the catalytic applications of metal complexes derived from other related azo compounds or salicylic acid derivatives. However, no documents were found that specifically investigate or report the catalytic efficacy of metal complexes of this compound.

Consequently, a detailed article on the "Applications of Metal Complexes in Catalysis Research" for this particular compound, including research findings and data tables as requested, cannot be generated at this time due to the absence of available scientific data.

Photophysical Characteristics and Their Modulation

Absorption and Emission Profile Analysis

Specific data on the absorption maxima (λmax) and molar extinction coefficients (ε) for 5-[(4-Chlorophenyl)azo]salicylic acid are not available in the reviewed literature. Generally, azo dyes exhibit characteristic absorption bands in the ultraviolet-visible region. For comparison, salicylic (B10762653) acid in aqueous solution shows two main absorption peaks at approximately 230 nm and 297 nm. nih.gov The introduction of the (4-chlorophenyl)azo group at the 5-position of the salicylic acid ring is expected to cause a significant shift in the absorption spectrum due to the extended π-conjugation, but precise values are not documented.

Detailed information regarding the Stokes shift and fluorescence quantum yields for this compound could not be located. The Stokes shift, which is the difference between the absorption and emission maxima, and the fluorescence quantum yield are critical parameters for characterizing the emission properties of a fluorophore. For related compounds like 5-amino salicylic acid, fluorescence emission has been observed, with emission maxima being solvent-dependent. nih.gov However, without specific emission data for the title compound, a Stokes shift analysis cannot be performed.

Excited-State Dynamics and Relaxation Processes

No studies utilizing time-resolved fluorescence spectroscopy to determine the excited-state lifetimes of this compound have been found. This technique is crucial for understanding the dynamics of excited states, including the rates of radiative and non-radiative decay processes.

While Excited-State Intramolecular Proton Transfer (ESIPT) is a well-documented phenomenon in salicylic acid and its derivatives, nih.govresearchgate.netresearchgate.netresearchgate.net specific studies on the ESIPT mechanism in this compound are absent from the literature. ESIPT involves the transfer of a proton in the excited state, leading to a tautomeric form that often exhibits a large Stokes-shifted fluorescence. The presence of the azo group could potentially influence the ESIPT process, but without experimental or theoretical studies, no definitive mechanism can be described.

Influence of Molecular Structure on Photophysical Properties

Effects of Substituent Electronic Properties on Azo Chromophore

The electronic properties of substituents on the aromatic rings of an azo dye can significantly influence its color and photophysical behavior. The chlorine atom on one phenyl ring and the salicylic acid group on the other in this compound both play a role in modulating the electronic structure of the azo chromophore.

The chlorine atom, being an electron-withdrawing group through induction yet a weak electron-donating group through resonance, and the salicylic acid group, which contains both an electron-withdrawing carboxylic acid group and an electron-donating hydroxyl group, create a complex electronic environment. In general, the presence of electron-withdrawing groups can lead to a bathochromic (red) shift in the absorption spectrum of azo dyes. This is because they can lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) more than the HOMO (Highest Occupied Molecular Orbital), thus reducing the HOMO-LUMO energy gap.

Substituent on Phenyl RingElectronic EffectExpected Effect on λmaxIllustrative λmax (nm)
-H (Azobenzene)NeutralReference~320 (π-π), ~440 (n-π)
-OH (donating)Bathochromic ShiftRed Shift> 320, > 440
-Cl (withdrawing)Bathochromic ShiftRed Shift> 320, > 440
-NO2 (strongly withdrawing)Strong Bathochromic ShiftSignificant Red Shift>> 320, >> 440

Role of Coordination to Metal Ions on Optical Behavior

The salicylic acid moiety in this compound provides a potential coordination site for metal ions. The coordination of metal ions to the azo dye can significantly alter its electronic structure and, consequently, its optical properties. This is due to the perturbation of the energy levels of the ligand's molecular orbitals upon complexation.

Studies on related azo dyes containing salicylic acid or similar chelating groups have shown that the formation of metal complexes often results in a significant bathochromic or hypsochromic shift of the absorption bands. The direction and magnitude of this shift depend on the nature of the metal ion, the coordination geometry, and the specific binding sites on the ligand. For example, the complexation can lead to a more planar and rigid structure, which can enhance the extent of π-conjugation and lead to a red shift in the absorption spectrum.

The following table provides an illustrative overview of the expected changes in the absorption maximum (λmax) of this compound upon coordination with different metal ions, based on general observations for similar azo dye-metal complexes.

SpeciesIllustrative λmax (nm)Observed Color
This compound (Free Ligand)~350 - 450Yellow-Orange
[M(II)-Ligand] Complex (e.g., M = Cu, Ni, Co)~450 - 600Red-Violet

Photochromism and Photoisomerization Studies

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. Azo compounds, including this compound, are well-known for their photochromic behavior, which is based on the reversible trans-cis isomerization of the azo group.

Reversible Isomerization of Azo Groups under Light Irradiation

The thermodynamically more stable form of azobenzene (B91143) and its derivatives is the trans (or E) isomer. Upon irradiation with light of a suitable wavelength, typically in the UV-A or blue region of the spectrum corresponding to the π-π* absorption band, the trans isomer can be converted to the higher-energy cis (or Z) isomer. The cis isomer can then revert to the trans form either thermally in the dark or by irradiation with light of a different wavelength, usually corresponding to the n-π* absorption band of the cis isomer.

A study on the closely related compound, 2-hydroxy-5-(4-chlorophenylazo)benzaldehyde, demonstrated that reversible trans/cis photoisomerization occurs in non-polar solvents upon irradiation with 365 nm UV light. This suggests that this compound is also likely to exhibit this reversible photoisomerization. The process can be summarized as follows:

Forward reaction (trans → cis): Induced by UV or blue light.

Backward reaction (cis → trans): Can be induced by visible light or occur thermally.

Factors Influencing Photochromic Response

The photochromic response of azo compounds is not intrinsic to the molecule alone but is highly dependent on several external factors.

One of the most critical factors is the solvent polarity . Research on 2-hydroxy-5-(4-chlorophenylazo)benzaldehyde revealed that the reversible photoisomerization is observed in non-polar solvents like carbon tetrachloride and hexane, but not in polar solvents such as acetone (B3395972) and acetonitrile. This indicates that the polarity of the microenvironment plays a crucial role in the isomerization process of such molecules. In polar solvents, it is possible that strong solute-solvent interactions, such as hydrogen bonding, stabilize the trans isomer or create a high energy barrier for the isomerization to the cis form.

Other factors that can influence the photochromic response include:

Temperature: The rate of thermal back-isomerization (cis to trans) is highly temperature-dependent.

Viscosity of the medium: A more viscous environment can hinder the conformational changes required for isomerization.

Molecular structure: The nature and position of substituents on the phenyl rings can affect the energy barrier for isomerization and the lifetimes of the isomers.

The following table summarizes the key factors influencing the photochromic behavior of azo dyes like this compound.

FactorEffect on Photochromic Response
Solvent PolarityCan inhibit or allow photoisomerization. Non-polar solvents often favor isomerization for this class of compounds.
TemperatureAffects the rate of thermal back-reaction from cis to trans.
ViscosityHigher viscosity can slow down the isomerization process.
SubstituentsElectronic and steric properties of substituents influence the absorption spectra and isomerization kinetics.

Supramolecular Architectures and Crystal Engineering

Crystal Packing Analysis

A definitive crystal packing analysis for 5-[(4-Chlorophenyl)azo]salicylic acid is not available. However, valuable insights can be drawn from the crystallographic data of a closely related compound, 5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde, which differs only by a formyl group (-CHO) in place of the carboxylic acid group (-COOH). nih.gov

The crystal structure of 5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde was determined by X-ray diffraction. nih.gov The crystallographic data for this analogue is presented in the table below.

Crystal ParameterValue
Crystal SystemMonoclinic
Space GroupP21
a (Å)3.8486
b (Å)5.8180
c (Å)25.437
α (°)90
β (°)91.408
γ (°)90
Z2

Table 1: Crystallographic data for the analogue compound 5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde. nih.gov

Given the strong structural similarity, it is plausible that this compound could crystallize in a similar crystal system, likely monoclinic or triclinic, which are common for organic molecules of this nature. The presence of the carboxylic acid group, with its strong hydrogen bonding capabilities, might lead to a different space group and packing arrangement compared to the aldehyde analogue.

Based on the expected intermolecular interactions, the molecules of this compound are likely to self-assemble into higher-dimensional structures.

1D Chains: The formation of carboxylic acid dimers via O-H...O hydrogen bonds would create discrete dimeric units. These units could then be linked into one-dimensional chains through other interactions, such as π-π stacking of the aromatic rings or weaker C-H...O hydrogen bonds.

2D Layers: The one-dimensional chains could further assemble into two-dimensional sheets. This lateral association could be driven by interactions between the chlorophenyl groups, potentially involving halogen bonds or offset π-π stacking.

3D Networks: The final three-dimensional supramolecular architecture would arise from the stacking of these 2D layers, held together by weaker van der Waals forces.

Polymorphism and Co-crystallization Studies

Polymorphism and co-crystallization represent two key strategies in crystal engineering to modify the solid-state properties of a compound without altering its chemical identity. Polymorphs are different crystalline forms of the same molecule, while co-crystals are multicomponent solids where the components are linked by non-covalent interactions.

Identification and Characterization of Polymorphic Forms

Polymorphism, the ability of a compound to exist in two or more crystalline forms, arises from different arrangements or conformations of molecules in the crystal lattice. While specific studies identifying polymorphic forms of this compound are not extensively documented in publicly available research, the potential for its existence is high given its molecular complexity. The study of related salicylic (B10762653) acid derivatives provides significant insight into this phenomenon.

For instance, research on 4-chloro-5-chlorosulfonyl salicylic acid has successfully identified and characterized four distinct polymorphs obtained through recrystallization from various solvents. mdpi.com All four forms were found to crystallize in centrosymmetric space groups and featured molecular dimers formed by strong, reciprocal carboxyl-to-carboxyl hydrogen bonds, creating R₂²(8) graph set motifs. mdpi.com The primary differences between these polymorphs lay in the orientation of the chlorosulfonyl group and the resulting packing arrangements. mdpi.com Similarly, extensive screening of 5-methylsalicylic acid has also revealed multiple polymorphic forms, which were analyzed for their thermal behavior and intermolecular interactions. researchgate.net

These examples underscore that the functional groups on the salicylic acid backbone are pivotal in directing crystal packing. For this compound, variations in the dihedral angles between the phenyl rings, the conformation of the carboxylic acid group, and the nature of intermolecular contacts (e.g., hydrogen bonds, halogen bonds, π-π stacking) could readily give rise to different polymorphic forms, each with unique physicochemical properties.

Table 1: Crystallographic Data for Polymorphs of 4-chloro-5-chlorosulfonylsalicylic acid mdpi.com

FeaturePolymorph 1Polymorph 2Polymorph 3Polymorph 4
Crystal System MonoclinicTriclinicMonoclinicMonoclinic
Space Group C2/cP-1P2₁/cP2₁/c
Key Synthon R₂²(8) homodimerR₂²(8) homodimerR₂²(8) homodimerR₂²(8) homodimer
Primary Interaction O-H···OO-H···OO-H···OO-H···O

Design and Synthesis of Co-crystals involving Salicylic Acid Derivatives

Co-crystallization is a powerful technique for modifying pharmaceutical and material properties by combining an active ingredient with a benign co-former in a single crystal lattice. The design of co-crystals relies on the predictable formation of intermolecular interactions known as supramolecular synthons. biointerfaceresearch.comacs.org

Salicylic acid and its derivatives are excellent candidates for co-crystal design due to the robust hydrogen bonding capabilities of the carboxylic acid group. A Cambridge Structural Database (CSD) search reveals that the acid-amide heterosynthon is a highly reliable and frequent interaction in salicylic acid co-crystals, occurring in approximately 33% of cases. biointerfaceresearch.com This synthon involves strong and directional N-H···O and O-H···O hydrogen bonds. biointerfaceresearch.com Other common synthons include the acid-pyridine interaction. rasayanjournal.co.in

The synthesis of salicylic acid derivative co-crystals can be achieved through various methods, including:

Solvent Evaporation: Dissolving stoichiometric amounts of the components in a suitable solvent and allowing for slow evaporation to promote crystal growth. biointerfaceresearch.com

Grinding (Mechanochemistry): Physically grinding the solid components together, sometimes with a small amount of liquid (liquid-assisted grinding), to induce co-crystal formation. ijprajournal.com

Melt Crystallization: Melting the components together followed by controlled cooling. ijprajournal.com

Numerous co-crystals of salicylic acid have been successfully synthesized and characterized, demonstrating the utility of the synthon-based approach.

Table 2: Examples of Reported Salicylic Acid Co-crystals

Co-formerMolar Ratio (SA:Co-former)Primary Supramolecular SynthonReference
Benzamide1:1 and 1:2Acid-Amide Heterodimer biointerfaceresearch.com
Nicotinamide1:1Acid-Pyridine Heterosynthon rasayanjournal.co.in
Theophylline1:1O-H···N (Carboxylic acid to Imidazole) nih.gov
Ethionamide1:1Acid-Pyridine Heterosynthon researchgate.net

The principles applied to these systems are directly relevant to this compound. Its carboxylic acid group can be expected to form robust heterosynthons with a wide range of co-formers containing complementary functional groups like amides and pyridines, enabling the systematic engineering of new solid forms.

Self-Assembly Principles for Engineered Materials

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For this compound, the interplay between its various functional moieties dictates the formation of higher-order supramolecular architectures.

Design of Supramolecular Assemblies based on Directed Interactions

The design of materials from this compound is guided by the predictable interactions of its functional groups. The primary forces directing its self-assembly include:

Hydrogen Bonding: The carboxylic acid group is a powerful hydrogen bond donor and acceptor, capable of forming strong, centrosymmetric dimers (homosynthons) with itself or robust heterosynthons with other complementary molecules. The hydroxyl group provides an additional site for hydrogen bonding.

π-π Stacking: The two aromatic rings (chlorophenyl and salicylic acid moieties) can interact through π-π stacking. These interactions, while weaker than hydrogen bonds, are crucial for stabilizing layered or columnar structures. nih.gov

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with Lewis bases (e.g., oxygen or nitrogen atoms) in neighboring molecules. Halogen bonds are highly directional and are increasingly used as a tool in crystal engineering. mdpi.com

The azo group (-N=N-) also plays a role in molecular packing and can influence the electronic properties of the assembly. nih.gov Studies on other azobenzene (B91143) derivatives have shown that these molecules can self-assemble into well-ordered 2D structures on surfaces, driven by a combination of intermolecular halogen bonds and interactions with the substrate. mdpi.com The trans-isomer of azobenzene compounds is typically more planar and thermodynamically stable, favoring ordered packing, while the bent cis-isomer can disrupt this order. mdpi.com The combination of these directed interactions allows for the rational design of supramolecular assemblies with specific topologies and potential applications in organic electronics and sensor technology. nih.gov

Role of Host-Guest Chemistry in Encapsulation Phenomena

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent interactions. rsc.org This principle is fundamental to encapsulation, where a guest molecule is enclosed within the cavity of a host.

Azo dyes, such as this compound, can act as guest molecules. Their size, shape, and hydrophobicity make them suitable for encapsulation by various macrocyclic hosts, including:

Cyclodextrins: These natural, torus-shaped oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They are well-known for encapsulating hydrophobic guest molecules, such as the aromatic portions of azo dyes, in aqueous solutions. The primary driving force for this encapsulation is the hydrophobic effect. researchgate.net

Synthetic Macrocycles: A wide range of synthetic hosts, such as calixarenes, cucurbiturils, and custom-designed coordination capsules, have been developed for molecular recognition and encapsulation. nih.govacs.org For example, large azo-macrocycles have been designed that can themselves act as hosts, encapsulating smaller bipyridinium salts. The size of the host's cavity can even be controlled by the photo-induced trans-cis isomerization of the azo units. nih.gov

The process of encapsulation can significantly alter the properties of the guest molecule. For an azo dye, this can include:

Increased Solubility: Encapsulation by a water-soluble host like β-cyclodextrin can enhance the apparent aqueous solubility of a poorly soluble guest. researchgate.net

Enhanced Stability: The host can protect the guest from degradation by light or chemical agents.

Modified Photophysical Properties: Confinement within the host's cavity can change the absorption and fluorescence spectra of the guest dye. acs.org

This host-guest interaction provides a mechanism for creating stimuli-responsive systems, where the guest can be captured or released in response to external triggers like light or changes in pH. nih.govrsc.org

Following a comprehensive search for scientific literature, there is no available information regarding the specific analytical chemistry applications of the compound “this compound.” Searches for this compound, including by its CAS Number 21461-12-1, did not yield any published research detailing its use in the areas specified in the provided outline.

The existing literature extensively covers the analytical applications of the parent compound, salicylic acid, and various other azo derivatives. However, no data, research findings, or established methods were found for "this compound" in the context of:

Spectrophotometric Reagents and Sensors: No studies on its use in colorimetric assays or as a chemosensor for metal ions or organic compounds were identified.

Chromatographic Separation Techniques: No information exists on its application in stationary phase modification or for the detection and quantification of analytes.

Electrochemical Sensing and Voltammetric Studies: No literature was found describing its use in electrochemical sensors or any voltammetric analysis.

Due to the complete absence of scientific data for "this compound" within the requested analytical fields, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline.

Analytical Chemistry Applications

Electrochemical Sensing and Voltammetric Studies

Redox Behavior of Azo Chromophores

The azo group (-N=N-) is the central functional group of the chromophore in azo dyes like 5-[(4-Chlorophenyl)azo]salicylic acid. The electrochemical behavior of this group is of significant interest in analytical chemistry. Generally, the azo group undergoes a well-defined, pH-dependent, irreversible reduction at a solid electrode. This reduction typically involves the transfer of two electrons and two protons to cleave the -N=N- bond, resulting in the formation of two amine groups.

Ar-N=N-Ar' + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂N-Ar'

The potential at which this reduction occurs is influenced by the nature and position of substituents on the aromatic rings. In the case of this compound, the presence of the electron-withdrawing chloro group on one phenyl ring and the electron-donating hydroxyl and carboxyl groups on the other will affect the electron density at the azo bridge and, consequently, its reduction potential.

Studies on similar molecules, such as a salicylic (B10762653) acid-derived azo dye formed with 2,4-dinitrophenylhydrazine, have utilized techniques like square wave voltammetry to characterize their electrochemical behavior. Such analyses help in understanding the reaction kinetics and the effect of various parameters on the redox process. The electroactivity of salicylates is highly dependent on the groups attached to the salicylic acid moiety. For instance, some derivatives like acetylsalicylic acid may not show an electrochemical signal, while others are electro-active at specific potentials nih.gov.

Development of Electrochemical Sensors for Target Molecules

The distinct electrochemical properties of azo compounds, particularly their reducible azo group, make them promising candidates for the development of electrochemical sensors. While there is no specific information on sensors based on this compound in the search results, the principle of using such compounds lies in their ability to interact with target molecules, leading to a measurable change in their electrochemical signal.

For instance, a modified electrode incorporating this compound could be used for the detection of metal ions. The salicylic acid moiety is known for its chelating properties. Upon binding with a metal ion, the electronic environment of the azo dye would be altered, causing a shift in its reduction potential or a change in the peak current. This change can then be correlated to the concentration of the target metal ion.

The development of such sensors often involves immobilizing the azo dye onto the surface of an electrode, such as a glassy carbon electrode or a carbon paste electrode. Various techniques, including cyclic voltammetry and differential pulse voltammetry, can be employed to study the electrochemical response of the modified electrode in the presence of different analytes. The sensitivity and selectivity of the sensor would be key parameters to optimize. For example, research on other salicylic acid derivatives has led to the development of electrochemical sensors for the detection of salicylic acid itself in various samples. rsc.org

Environmental Monitoring and Remediation

Adsorption Processes for Pollutant Removal

Azo dyes and their derivatives can be utilized in environmental remediation, particularly in the adsorption of pollutants from aqueous solutions. The functional groups present in this compound, namely the carboxylic acid and hydroxyl groups, can act as active sites for the binding of pollutants, especially heavy metal ions.

A study on a novel adsorbent based on 5-aminosalicylic acid grafted onto a poly(glycidyl methacrylate)/SiO₂ matrix demonstrated strong chelating and adsorption capabilities for various heavy metal ions. nih.gov The adsorption capacity for Cu(2+), Cd(2+), Zn(2+), and Pb(2+) was found to be significant, and the process was highly pH-dependent. nih.gov The experimental data for this related compound followed the Langmuir and Freundlich isotherm models, indicating a complex adsorption process. nih.gov

Although this study does not use this compound directly, the presence of the salicylic acid moiety in the target compound suggests a similar potential for heavy metal adsorption. The lone pair of electrons on the oxygen atoms of the carboxyl and hydroxyl groups can form coordinate bonds with metal ions, effectively removing them from the solution.

Below is a hypothetical data table illustrating the potential adsorption capacities of a salicylic acid-based adsorbent for various heavy metal ions, based on the findings for a similar compound nih.gov.

Table 1: Adsorption Capacities of a Salicylic Acid-Based Adsorbent for Various Heavy Metal Ions

Metal Ion Adsorption Capacity (mmol/g)
Cu(2+) 0.42
Cd(2+) 0.40
Zn(2+) 0.35
Pb(2+) 0.31

Optical Properties for Trace Detection in Environmental Samples

The chromophoric nature of this compound, which is responsible for its color, also endows it with distinct optical properties that can be exploited for the trace detection of pollutants in environmental samples. The interaction of this compound with specific analytes can lead to a change in its absorption spectrum, which can be measured using spectrophotometry.

A similar compound, 5-(4-nitrophenylazo) salicylic acid, has been successfully used as a chromogenic reagent for the spectrophotometric determination of iron(III) in pharmaceutical and water samples. researchgate.net In that study, the formation of a stable ternary complex between the azo dye, iron(III), and eosin (B541160) resulted in a significant change in the absorbance spectrum, with a maximum absorption at 545 nm. researchgate.net This allowed for the sensitive and selective quantification of iron.

The principle of this analytical method relies on the formation of a complex between the azo dye and the target analyte, which alters the electronic transitions within the chromophore and thus its light-absorbing properties. For this compound, the salicylic acid part can act as a chelating agent for metal ions, and the resulting complex would likely exhibit a different color and absorption spectrum compared to the free ligand. This change in absorbance at a specific wavelength can be directly proportional to the concentration of the analyte, forming the basis of a quantitative analytical method.

The following table summarizes the key parameters for the spectrophotometric determination of Iron(III) using a related azo dye, which could be analogous to a method developed with this compound researchgate.net.

Table 2: Parameters for Spectrophotometric Determination of Iron(III) using 5-(4-Nitrophenylazo) Salicylic Acid

Parameter Value
Maximum Absorption (λmax) 545 nm
Molar Absorptivity 2.81 × 10⁴ L mol⁻¹ cm⁻¹
Linear Range 0.18 - 6.0 mg L⁻¹

Mechanistic Investigations of Biological Interactions Molecular Level

In Vitro Antimicrobial Activity Mechanisms

The antimicrobial properties of compounds containing a salicylic (B10762653) acid moiety are often attributed to their ability to interfere with essential cellular structures and functions in microorganisms. While direct studies on 5-[(4-Chlorophenyl)azo]salicylic acid are specific, the mechanisms can be inferred from research on related salicylate-containing molecules.

The salicylic acid component of the molecule suggests several potential molecular targets within microbial cells. Research on salicylic acid and its derivatives indicates that a primary mode of action involves disrupting cellular membranes, which compromises their integrity and function. nih.govnih.gov Exposure to salicylate-based compounds has been shown to cause the leakage of intracellular components such as alkaline phosphatases, nucleic acids, and proteins, indicating damage to the cell wall and membrane. nih.govresearchgate.net

Furthermore, salicylic acid is known to interfere with metabolic pathways. For example, some synthetic antibacterial agents function as antimetabolites by acting as competitive inhibitors for bacterial metabolic enzymes, such as those involved in folic acid synthesis. oregonstate.education While not directly demonstrated for this specific azo compound, the salicylate (B1505791) structure suggests a potential for similar interactions. In fungi, salicylic acid has been shown to be effective in controlling postharvest pathogens like Penicillium expansum and Botrytis cinerea. nih.gov

The cell wall and membrane are the first barriers that an antimicrobial agent must overcome to be effective. nih.gov For Gram-negative bacteria, this includes an outer membrane containing lipopolysaccharide (LPS), while Gram-positive bacteria have a thick peptidoglycan layer. nih.gov

Studies on salicylate-containing antimicrobials, such as promysalin, reveal a mechanism of action that involves causing significant damage to the cell membrane of Gram-positive bacteria. researchgate.net This disruption leads to the leakage of essential intracellular materials and ultimately cell death. researchgate.netresearchgate.net It is hypothesized that the lipophilic nature of the 4-chlorophenyl group in this compound may facilitate its interaction with and penetration of the lipid-rich bacterial cell membranes, a mechanism observed with other lipophilic antimicrobial agents that disrupt both outer and inner membranes. oregonstate.education

Enzyme inhibition is a key mechanism for many antimicrobial agents. The salicylic acid family of compounds has been studied for its inhibitory effects on various enzymes. For instance, salicylic acid and its derivatives have been shown to act as reversible inhibitors of mushroom tyrosinase, with different derivatives exhibiting competitive, non-competitive, or mixed-type inhibition. researchgate.net

The sulfonamide group, which shares functional similarities with the azo linkage in its ability to be incorporated into complex molecules, is famously associated with enzyme inhibition. scielo.br Sulfonamide-based drugs often target and inhibit enzymes crucial for microbial survival. scielo.br Given the structural components of this compound, it is plausible that it could act as an inhibitor for various bacterial or fungal enzymes, although specific targets for this compound have not been explicitly identified in the reviewed literature.

Protein Binding Studies

The interaction of small molecules with proteins is fundamental to their distribution, metabolism, and mechanism of action. Serum albumins are major transport proteins in the blood, and their binding interactions with therapeutic agents are of significant pharmacological interest.

Studies on compounds with similar structures, such as other azo dyes and molecules containing a chlorophenyl group, have demonstrated binding interactions with serum albumins like Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA). nih.govnih.gov These interactions are often characterized by a quenching of the intrinsic fluorescence of the albumin, which originates from its tryptophan residues. researchgate.net

The binding of small molecules to BSA can induce conformational changes in the protein's secondary structure. plos.org The forces driving these interactions are typically hydrophobic forces, hydrogen bonds, and van der Waals forces. nih.gov For instance, the interaction between 1-benzoyl-4-p-chlorphenyl thiosemicarbazide (B42300) and BSA was found to be driven mainly by hydrophobic forces. nih.gov Similarly, a sulphonated azo dye was shown to bind to BSA, with the interaction being well-described by a phase distribution model. nih.gov These examples suggest that this compound likely binds to serum albumin, a process that would be crucial for its transport and bioavailability in a biological system.

Various spectroscopic techniques are employed to study the binding between small molecules and proteins like BSA and to quantify the strength of this interaction by determining binding constants.

Fluorescence spectroscopy is a primary tool for this purpose. The quenching of BSA's intrinsic fluorescence upon the addition of a binding molecule can be analyzed to determine binding constants (K_a) and the number of binding sites. nih.govresearchgate.net This process is often characterized as a static quenching procedure, indicating the formation of a ground-state complex between the molecule and the protein. researchgate.net

Other spectroscopic methods provide complementary information. UV-Visible absorption spectroscopy can detect the formation of a complex and explore structural changes in the protein. plos.org Techniques like Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) spectroscopy are used to investigate changes in the secondary structure of the protein (e.g., alpha-helix content) upon binding of the ligand. plos.org

Table of Spectroscopic Techniques in Protein Binding Studies

TechniqueInformation ProvidedReference
Fluorescence Spectroscopy Measures quenching of intrinsic protein fluorescence to determine binding constants (K_a), number of binding sites, and the quenching mechanism (static or dynamic). nih.govresearchgate.net
UV-Visible Absorption Spectroscopy Detects the formation of a ground-state complex between the molecule and the protein and can indicate conformational changes. plos.org
Circular Dichroism (CD) Spectroscopy Determines changes in the secondary structure of the protein (e.g., α-helix, β-sheet content) upon ligand binding. plos.org
Fourier Transform Infrared (FTIR) Spectroscopy Provides information on the changes in the secondary structure of the protein by analyzing amide I and II bands. plos.org

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and a target protein at the molecular level. While direct docking studies on this specific compound are not extensively documented in publicly available literature, insights can be gleaned from research on structurally related salicylic acid derivatives and compounds containing the 4-chlorophenyl moiety. These studies help in forming hypotheses about its potential biological targets and binding mechanisms.

In Silico Prediction of Ligand-Receptor Interactions

In silico methods predict how this compound might bind to a receptor's active site. The molecule possesses several key functional groups that likely govern its interactions: the salicylic acid core, the azo bridge, and the substituted chlorophenyl ring.

Based on studies of similar salicylic acid derivatives, potential interactions include:

Hydrogen Bonding: The carboxyl and hydroxyl groups of the salicylic acid moiety are primary sites for forming hydrogen bonds with amino acid residues in a receptor's binding pocket. This is a common interaction mode for salicylate derivatives with targets like cyclooxygenase (COX) enzymes and tyrosyl-tRNA synthetase. nih.govnih.gov

Ionic Interactions: The carboxyl group can be deprotonated at physiological pH, allowing it to form strong ionic bonds (salt bridges) with positively charged residues like Arginine or Lysine.

Pi-Pi Stacking: The two aromatic rings (the phenyl ring of the salicylate and the chlorophenyl ring) can engage in π-π stacking interactions with aromatic amino acid residues such as Tyrosine, Phenylalanine, or Tryptophan within the binding site.

Hydrophobic Interactions: The chlorophenyl group provides a significant hydrophobic region that can interact favorably with nonpolar pockets in a protein target.

Halogen Bonding: The chlorine atom on the phenyl ring may act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Docking simulations performed on analogous compounds, such as O-(4-chlorobenzoyl) salicylic acid, against targets like COX-1 have shown that the salicylate portion anchors the molecule in the active site, while the substituted phenyl ring extends into other regions of the pocket, forming additional stabilizing interactions. fip.org

Identification of Potential Binding Pockets and Key Residues

The identification of binding pockets is a critical step in understanding a compound's mechanism of action. For this compound, potential binding sites would be characterized by a combination of polar and nonpolar features to accommodate its distinct chemical moieties.

Drawing parallels from docking studies on various salicylic acid derivatives targeting inflammatory and microbial enzymes, several key residues are frequently implicated in binding. nih.govnih.gov For instance, in the context of COX enzyme inhibition, the carboxylate group of salicylates typically interacts with a conserved Arginine residue (e.g., Arg120 in COX-1) and a Tyrosine residue (e.g., Tyr355). nih.gov The rest of the molecule, including the 5-position substituent, would then orient itself within a hydrophobic channel.

Computational tools like CASTp or Fpocket are often used to identify and characterize the volume and shape of concave crevices on a protein's surface that could serve as binding sites. researchgate.net For a ligand like this compound, an ideal pocket would be sufficiently large to accommodate the entire molecule and would feature residues capable of the interactions detailed above.

Table 1: Potential Interacting Residues for Salicylate Analogs in Enzyme Active Sites This table is based on findings from related salicylic acid derivatives and represents a predictive model for this compound.

Amino Acid ResidueTypePotential InteractionInteracting Ligand Moiety
Arginine (Arg)Basic, Positively ChargedIonic Interaction / Salt BridgeCarboxyl Group
Tyrosine (Tyr)Aromatic, PolarHydrogen Bond, π-π StackingHydroxyl/Carboxyl Group, Aromatic Rings
Serine (Ser)PolarHydrogen BondCarboxyl/Hydroxyl Group
Phenylalanine (Phe)Aromatic, Nonpolarπ-π Stacking, HydrophobicAromatic Rings
Leucine (Leu)Aliphatic, NonpolarHydrophobic InteractionChlorophenyl Ring

Conformational Analysis Upon Binding

This compound is a flexible molecule due to several rotatable bonds, particularly the single bonds flanking the central azo (-N=N-) group. In an unbound state in solution, the molecule would exist as an ensemble of different conformations. However, upon binding to a specific receptor pocket, it is expected to adopt a single, low-energy "bioactive" conformation.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Correlation of Structural Features with Specific Biological Mechanisms

The biological activity of this compound is a composite of the effects of its structural features. SAR studies on a wide range of salicylic acid derivatives provide a framework for understanding these correlations. nih.govblogspot.com

The Salicylic Acid Scaffold: The ortho-hydroxyl and carboxyl groups are generally considered essential for the anti-inflammatory activity of salicylates. nih.govresearchgate.net The relative position of these two groups is critical; moving the hydroxyl group to the meta or para position often leads to a significant loss of activity. blogspot.com These groups are the primary anchors for binding to many target enzymes.

Substitution at the 5-Position: The introduction of substituents at the C-5 position of the salicylic acid ring is a common strategy to modulate potency and selectivity. Studies have shown that adding groups at this position can enhance activity. For example, adding a chlorine atom at the 5-position was found to increase the inhibitory activity of salicylamides against NF-κB. nih.gov The 5-[(4-Chlorophenyl)azo] group in the target compound is a large, electronically distinct substituent that would significantly influence its interaction profile compared to unsubstituted salicylic acid.

The Azo Bridge: The -N=N- linkage is not merely a spacer; its electronic properties and ability to act as a hydrogen bond acceptor can be crucial for activity. It also imparts a degree of rigidity and specific geometry to the molecule.

The 4-Chlorophenyl Group: The chlorine atom is an electron-withdrawing group that modifies the electronic properties of the attached phenyl ring. Its position (para) and identity (chloro) are critical. Changing the halogen (e.g., to fluorine or bromine) or its position could alter binding affinity and pharmacokinetic properties. The lipophilicity imparted by this group is also important for membrane permeability and interaction with hydrophobic binding pockets. blogspot.com

Design of Modified Analogues for Targeted Interactions

Based on SAR principles, new analogues of this compound can be designed to enhance potency, selectivity, or other desirable properties. The goal is to optimize interactions with a specific biological target identified through docking studies.

Potential modifications could include:

Modification of the Phenyl Ring: Systematically altering the substituent on the second phenyl ring. This could involve changing the position of the chlorine atom (ortho, meta) or replacing it with other groups (e.g., fluoro, methyl, methoxy) to probe steric and electronic requirements in the binding pocket.

Alteration of the Salicylate Moiety: Amidation or esterification of the carboxyl group can change the compound's hydrogen bonding capacity and physicochemical properties. For instance, converting the carboxylic acid to an amide has been shown to enhance the NF-κB inhibitory activity of 5-chlorosalicylic acid. nih.gov

Bioisosteric Replacement: Replacing the azo (-N=N-) linker with other groups that maintain a similar spatial arrangement, such as an amide (-CO-NH-) or an ethene (-CH=CH-) bridge, could lead to analogues with different metabolic stability and interaction profiles.

Introduction of Additional Functional Groups: Adding hydrogen bond donors or acceptors to either aromatic ring could create new, targeted interactions with specific residues in a binding site, potentially increasing affinity and selectivity.

Table 2: Proposed Analogues of this compound and Rationale for Design

Modification SiteProposed ChangeScientific RationalePotential Outcome
4-Chlorophenyl RingReplace -Cl with -F or -CH₃Modulate electronic and steric properties to optimize fit in a hydrophobic pocket.Altered binding affinity and selectivity.
Salicylic Acid MoietyConvert -COOH to -CONH₂Change hydrogen bonding pattern and reduce negative charge.Enhanced cell permeability; potentially altered target profile. nih.gov
Azo BridgeReplace -N=N- with -NH-CO-Introduce different bond angles and hydrogen bonding capabilities (bioisosteric replacement).Improved metabolic stability and modified biological activity.
5-Position LinkerInsert a flexible alkyl chain between the azo group and the phenyl ring.Increase conformational flexibility to access different regions of the binding pocket.Potentially improved binding affinity through better pocket adaptation.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for Derivatization

The future development of 5-[(4-Chlorophenyl)azo]salicylic acid is contingent on the ability to modify its structure to fine-tune its properties. While the foundational synthesis likely involves standard diazotization of 4-chloroaniline (B138754) and subsequent azo coupling with salicylic (B10762653) acid, future research should focus on creating a diverse library of derivatives. jchemrev.comnih.govunb.cauokerbala.edu.iq

Key areas for synthetic exploration include:

Modification of the Salicylic Acid Moiety: The carboxylic acid and hydroxyl groups are prime targets for derivatization. Esterification or amidation of the carboxyl group could alter solubility and cellular uptake. Alkylation of the phenolic hydroxyl group could modify the compound's chelating properties and electronic structure.

Substitution on the Aromatic Rings: Introducing various functional groups (e.g., electron-donating or electron-withdrawing groups) onto either the chlorophenyl or the salicylic acid ring could significantly impact the compound's color, photo-switching behavior, and biological activity. mdpi.com

Tandem Processes: Investigating tandem arylation-protodecarboxylation processes, which have been successful for other salicylic acids, could yield novel meta-functionalized biaryls starting from the core structure. rsc.org

These synthetic explorations would not only produce new chemical entities but also enable comprehensive Structure-Activity Relationship (SAR) studies, crucial for optimizing the compound for specific applications.

Advanced Material Science Applications (e.g., Optoelectronics, Smart Materials)

The presence of the azo (-N=N-) group is the most compelling feature of this compound for material science. Azo compounds are renowned for their photochromism—the ability to undergo reversible isomerization between their stable trans and metastable cis forms upon irradiation with light of specific wavelengths. cinz.nzmetu.edu.tr This property is the cornerstone of their use in smart materials. unifi.it

Future research should vigorously pursue:

Photoresponsive Polymers: Integrating the compound as a monomer or a pendant group into polymer chains could create materials that change shape, adhesion, or surface properties in response to light. unifi.it Such materials have potential applications in soft robotics, photo-controlled adhesives, and rewritable optical data storage.

Liquid Crystal Alignment: Azo dyes are used to create photoaligning films for liquid crystal displays (LCDs). theiet.org The potential of this compound in this domain warrants investigation, as it could offer robust and precise control over LC alignment with high thermal and UV stability. theiet.org

Nonlinear Optics (NLO): Azo dyes often exhibit significant NLO properties, which are valuable for applications in optoelectronics, such as optical switching and frequency doubling. nih.gov Theoretical and experimental studies could quantify the NLO response of this molecule and its derivatives, paving the way for its use in photonic devices.

Table 1: Photochromic Properties of Exemplary Azo Dyes
Azo Compound TypeIsomerization TriggerKey Property ChangePotential ApplicationReference
Azobenzene (B91143) in Polymer MatrixUV Light (trans → cis) Visible Light/Heat (cis → trans)Macroscopic shape change, altered surface topologyArtificial Muscles, Smart Surfaces unifi.it
ArylazoisoxazolesVisible LightReversible adhesion changesPhotoresponsive Adhesives unifi.it
Thienylpyrrole Azo DyesVisible LightFast coloration/decolorationIn vivo Photoswitches researchgate.net
Azo-PolysiloxanesUV/Visible LightConformational changes in solid-phase filmsOptical Data Storage indexcopernicus.com

Integration with Nanotechnology for Advanced Functional Materials

The fusion of molecular chemistry with nanotechnology offers a powerful platform for creating materials with unprecedented functionality. The salicylic acid portion of this compound, with its carboxyl and hydroxyl groups, is an ideal anchor for grafting the molecule onto the surface of various nanoparticles.

Promising research avenues include:

Functionalized Metallic Nanoparticles: Attaching the compound to gold (Au) or silver (Ag) nanoparticles could create systems with unique plasmonic and catalytic properties. rsc.org Such nanocomposites could be explored as highly sensitive colorimetric sensors or as efficient nanocatalysts for environmental remediation, such as the degradation of other pollutants. rsc.orgbohrium.com

Modified Oxide Nanoparticles: Grafting the molecule onto semiconductor nanoparticles like titanium dioxide (TiO₂) or magnetic nanoparticles like cobalt-ferrite could yield novel materials. rsc.orgresearchgate.net TiO₂-based composites could be investigated for photocatalysis or in dye-sensitized solar cells, while magnetic nanocomposites offer the potential for targeted delivery and magnetic separation in biomedical or environmental applications. rsc.orgacs.org

Smart Filtration Membranes: Polycarbonate membranes can be functionalized with azo dyes to create smart filters. mdpi.com Future work could explore using this compound to create membranes where pore size or surface chemistry can be modulated with light, allowing for dynamic and selective filtration.

In-depth Mechanistic Enzymatic and Cellular Studies

The structural similarity to salicylic acid, a well-known bioactive molecule, suggests that this compound and its metabolites could have significant biological interactions.

Future biological research should focus on:

Enzymatic Degradation: Azo dyes are known to be metabolized by various microorganisms through the action of enzymes like azoreductases, which cleave the -N=N- bond, often under anaerobic conditions. nih.govnih.gov In-depth studies are needed to identify the specific enzymes capable of degrading this compound and to elucidate the resulting metabolic products (e.g., 4-chloroaniline and 5-aminosalicylic acid).

Interaction with Salicylic Acid Targets: Salicylic acid itself has multiple molecular targets in both plants and animals, including cyclooxygenase (COX) enzymes and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.govfrontiersin.orgdrugbank.com It is crucial to investigate whether the parent compound or its salicylic acid-containing metabolite can interact with and modulate the activity of these key proteins.

Novel Bioactivity: The intact molecule may possess unique biological activities distinct from its constituent parts. Screening for antimicrobial, anti-inflammatory, or anticancer properties is a logical step. uokerbala.edu.iqnih.gov Cellular uptake studies, localization experiments, and mechanism-of-action investigations would be essential to understand any observed bioactivity.

Table 2: Key Enzymes Involved in the Biotransformation of Azo Dyes
Enzyme ClassTypical SubstrateReaction TypeSignificanceReference
AzoreductasesAzo DyesReductive cleavage of the azo bondKey to bacterial degradation of azo dyes; produces aromatic amines. nih.gov
LaccasesPhenolic Azo DyesOxidative degradationFungal degradation mechanism; avoids formation of toxic amines. researchgate.net
Manganese Peroxidase (MnP)Azo DyesH₂O₂-dependent oxidationUsed by white-rot fungi for dye degradation. nih.gov
Lignin (B12514952) Peroxidase (LiP)Azo DyesH₂O₂-dependent oxidationA key enzyme in fungal lignin and dye degradation. nih.gov

Theoretical Chemistry Advancements for Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting molecular properties and guiding experimental research. acs.org Applying these methods to this compound can accelerate its development significantly.

Future theoretical studies should include:

Property Prediction: DFT calculations can accurately predict the molecule's optimized geometry, vibrational spectra (FTIR/Raman), and electronic properties. aip.orgresearchgate.net Crucially, they can model the UV-Visible absorption spectrum, predicting the wavelengths required for the trans-cis isomerization, which is essential for designing photoswitchable materials. nih.gov

In Silico Design of Derivatives: Before undertaking complex synthesis, computational modeling can be used to screen virtual libraries of derivatives. By systematically changing functional groups, researchers can predict how modifications will affect key parameters like the HOMO-LUMO gap (related to color and reactivity), dipole moment, and nonlinear optical properties. africaresearchconnects.comresearchgate.net This allows for the rational design of new molecules with tailored characteristics.

Mechanistic Insights: Theoretical models can elucidate reaction mechanisms, such as the pathways of enzymatic or photocatalytic degradation. acs.org By mapping the potential energy surface for these reactions, researchers can identify transition states and intermediates, providing a deeper understanding that is often difficult to obtain through experiments alone.

Table 3: Molecular Properties Predictable by Density Functional Theory (DFT)
PropertySignificanceReference
Optimized Molecular GeometryProvides bond lengths, angles, and planarity information. researchgate.net
HOMO-LUMO Energy GapRelates to the molecule's electronic transitions, color, and chemical reactivity. africaresearchconnects.com
UV-Visible Absorption SpectraPredicts the wavelengths of maximum absorption (λmax) for designing photo-active materials. nih.gov
Vibrational FrequenciesAids in the interpretation of experimental FT-IR and Raman spectra. aip.org
Nonlinear Optical (NLO) PropertiesCalculates hyperpolarizability to predict potential for optoelectronic applications. researchgate.net

Q & A

Q. How to design a study investigating the compound’s interaction with serum albumin?

  • Methodological Answer :
  • Fluorescence Quenching : Monitor tryptophan emission (λex = 280 nm) upon incremental compound addition. Calculate binding constants (Kb) via Stern-Volmer plots.
  • Circular Dichroism : Assess conformational changes in albumin’s secondary structure.
  • Molecular Docking : Use AutoDock Vina to predict binding sites and compare with experimental data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.